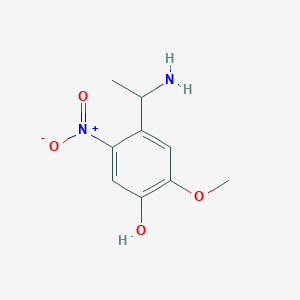
4-(1-Aminoethyl)-2-methoxy-5-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminoethyl)-2-methoxy-5-nitrophenol is an organic compound with a complex structure that includes an amino group, a methoxy group, and a nitro group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized to maximize yield and minimize waste, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
4-(1-Aminoethyl)-2-methoxy-5-nitrophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can produce aniline derivatives .
科学的研究の応用
4-(1-Aminoethyl)-2-methoxy-5-nitrophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
類似化合物との比較
Similar Compounds
4-(1-Aminoethyl)phenol: Lacks the methoxy and nitro groups, resulting in different chemical and biological properties.
2-Methoxy-5-nitrophenol: Lacks the aminoethyl group, affecting its reactivity and applications.
4-(1-Aminoethyl)-2-methoxyphenol:
Uniqueness
4-(1-Aminoethyl)-2-methoxy-5-nitrophenol is unique due to the presence of all three functional groups (amino, methoxy, and nitro) on the phenol ring. This combination of groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
917762-48-2 |
|---|---|
分子式 |
C9H12N2O4 |
分子量 |
212.20 g/mol |
IUPAC名 |
4-(1-aminoethyl)-2-methoxy-5-nitrophenol |
InChI |
InChI=1S/C9H12N2O4/c1-5(10)6-3-9(15-2)8(12)4-7(6)11(13)14/h3-5,12H,10H2,1-2H3 |
InChIキー |
QINDFZKTNVNBON-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-](/img/structure/B12601050.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide](/img/structure/B12601053.png)
![N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
![3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B12601058.png)
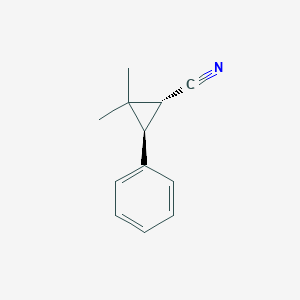
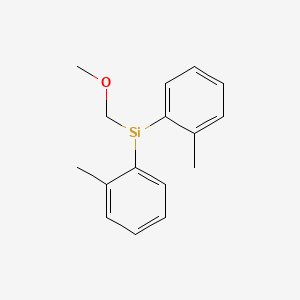
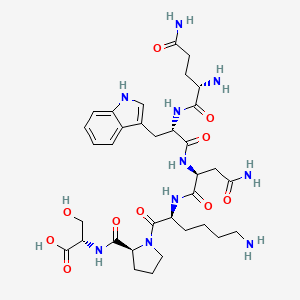
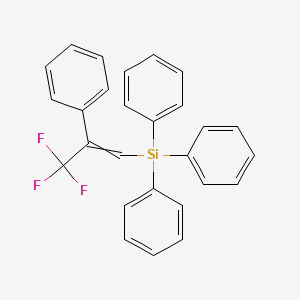
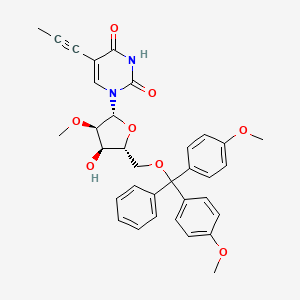

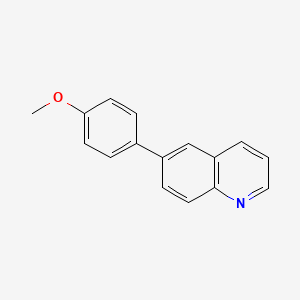
![Glycine, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-(carboxymethyl)-](/img/structure/B12601116.png)


